molecular formula C16H16N2O3S B2430704 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethanol CAS No. 1192804-87-7

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethanol

Cat. No.: B2430704
CAS No.: 1192804-87-7
M. Wt: 316.38
InChI Key: XADQNCZUFONFSB-UHFFFAOYSA-N
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Description

“2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethanol” is a chemical compound with a molecular formula of C17H23N3O4S . It is related to other compounds such as “2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethanol” and “2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethanol” which have similar structures .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzothiazole ring with two oxygen atoms attached to the sulfur atom (forming a dioxido group), an amino group attached to the 3-position of the benzothiazole ring, and a 4-methylphenyl group attached to the nitrogen atom of the amino group .

Scientific Research Applications

Oxidative Stress and Neurodegeneration

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethanol and its derivatives have been studied for their protective effects against oxidative stress and neurodegeneration. Research has demonstrated that certain benzothiazole derivatives can attenuate neuroinflammation and oxidative stress, which are prominent features of neurodegenerative disorders. These derivatives have been shown to ameliorate ethanol-induced oxidative stress and provide neuroprotection by stimulating specific pathways and inhibiting the expression of certain inflammatory markers, thereby suggesting their potential as therapeutic agents in treating neurodegenerative diseases (Imran et al., 2020).

Antioxidant and Lipid Peroxidation Modulation

The compound has been studied for its effects on antioxidant vitamins and lipid peroxidation levels. Research involving rats injected with a derivative of benzothiazole demonstrated significant changes in the levels of vitamins A, E, and C as well as malondialdehyde (MDA), indicating that the compound induced stress and altered the balance of free radicals and antioxidants in the body (Karatas et al., 2005).

Protective Effects against Ethanol-Induced Oxidative Stress

Studies have shown that certain thiazole derivatives, including those structurally related to this compound, provide protective effects against ethanol-induced oxidative stress in liver and brain tissues. These effects are evident in the modulation of oxidative stress markers such as total thiol groups, non-protein thiol groups, and thiobarbituric acid reactive substances, suggesting a potential therapeutic role in conditions involving oxidative stress (Aktay et al., 2005).

Properties

IUPAC Name

2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-methylanilino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-12-6-8-13(9-7-12)18(10-11-19)16-14-4-2-3-5-15(14)22(20,21)17-16/h2-9,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADQNCZUFONFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCO)C2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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